molecular formula C21H20F3NO3 B11705267 Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11705267
M. Wt: 391.4 g/mol
InChI Key: OJYNYUADRROHAL-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a hexahydroquinoline core makes this compound particularly interesting for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate aldehydes, ketones, and amines in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized hexahydroquinoline compounds .

Scientific Research Applications

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C21H20F3NO3

Molecular Weight

391.4 g/mol

IUPAC Name

prop-2-enyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20F3NO3/c1-3-11-28-20(27)17-12(2)25-15-9-6-10-16(26)19(15)18(17)13-7-4-5-8-14(13)21(22,23)24/h3-5,7-8,18,25H,1,6,9-11H2,2H3

InChI Key

OJYNYUADRROHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C(=O)OCC=C

Origin of Product

United States

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